2-(Tert-butylsulfamoyl)acetic acid
Description
Contextualization of Sulfamoyl Functionalities in Contemporary Organic Chemistry
The sulfamoyl group (-SO₂NH₂) is a crucial functional group in modern organic chemistry, finding extensive application in the design and synthesis of a wide array of compounds. nih.gov This moiety is a key component in numerous pharmaceuticals, agrochemicals, and materials. nih.govbenthamscience.com The presence of the sulfamoyl group can significantly influence a molecule's physical, chemical, and biological properties. Its ability to participate in hydrogen bonding and its electronic characteristics contribute to its versatility. nih.gov In medicinal chemistry, sulfamoyl-containing scaffolds are present in drugs with diverse therapeutic actions, including antibacterial, diuretic, and anti-inflammatory effects. nih.govwikipedia.org
Historical Development and Significance of Sulfamoyl-Containing Scaffolds
The journey of sulfamoyl-containing compounds began in the early 20th century with the discovery of the antibacterial properties of sulfonamide dyes. openaccesspub.org In the 1930s, Gerhard Domagk's groundbreaking work with Prontosil, a sulfonamide dye, demonstrated its effectiveness against bacterial infections, leading to the development of the first class of systemic antibacterial drugs. wikipedia.orgopenaccesspub.orgslideshare.netresearchgate.net This discovery was a pivotal moment in medicine and spurred extensive research into other sulfonamide derivatives. openaccesspub.org Over the decades, this research has led to the creation of thousands of molecules containing the sulfanilamide (B372717) structure, with improved efficacy and reduced toxicity. wikipedia.org The applications of sulfamoyl-containing scaffolds have since expanded beyond antibacterial agents to include treatments for conditions like diabetes. openaccesspub.org
Role of Carboxylic Acid Moieties in Synthetic Methodologies
The carboxylic acid group (-COOH) is one of the most important functional groups in organic synthesis. teachy.aichemistrytalk.orgnumberanalytics.com Its acidic nature and ability to be converted into a wide range of other functional groups make it a versatile handle in the construction of complex molecules. chemistrytalk.orgfiveable.me Carboxylic acids can be transformed into esters, amides, acid halides, and anhydrides, providing numerous pathways for molecular elaboration. chemistrytalk.orgnumberanalytics.com The carboxyl group's ability to form hydrogen bonds also influences the physical properties of molecules, such as their boiling points and solubility. teachy.ainumberanalytics.comteachy.app In the context of drug design, the carboxylic acid moiety can improve a compound's water solubility and its ability to interact with biological targets. auburn.edu
Overview of the Chemical Significance of 2-(Tert-butylsulfamoyl)acetic acid as a Synthetic Building Block
This compound is a bifunctional molecule that incorporates both a sulfamoyl group and a carboxylic acid moiety. This unique combination makes it a valuable building block in organic synthesis. The tert-butyl group attached to the sulfonamide nitrogen provides steric hindrance, which can be exploited to control the reactivity of the molecule and direct the course of a reaction. The presence of both an acidic carboxylic acid and a sulfonamide group allows for a variety of chemical transformations. This compound can be used in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds and other derivatives. nih.gov
Research Objectives and Scope of Academic Inquiry for this compound
Current academic research on this compound and related sulfamoyl carboxylic acid derivatives focuses on several key areas. One major objective is the development of new and efficient synthetic methods for their preparation. medcraveonline.com Researchers are also exploring the use of these compounds as scaffolds for the creation of novel molecules with specific biological activities. nih.govresearchgate.net This includes the synthesis of libraries of related compounds to screen for potential drug candidates. Furthermore, there is ongoing investigation into the chemical properties and reactivity of these molecules to better understand how they can be utilized in various synthetic transformations. medcraveonline.com The unique structural features of this compound make it a subject of interest for developing new synthetic strategies and for the discovery of new bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tert-butylsulfamoyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)7-12(10,11)4-5(8)9/h7H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLIKBNCPVOVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Tert Butylsulfamoyl Acetic Acid and Analogous Structures
Retrosynthetic Analysis of the 2-(Tert-butylsulfamoyl)acetic acid Core Structure
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies. These pathways deconstruct the molecule into simpler, commercially available, or readily synthesizable starting materials.
Strategy A: C-C Bond Disconnection
This approach involves the disconnection of the carbon-carbon bond between the sulfamoylmethyl group and the carboxyl group. This leads to a synthon equivalent to a sulfamoyl-stabilized carbanion and a carboxylating agent. The practical chemical equivalents for this strategy would be an N-tert-butylmethanesulfonamide and a source of CO2 or a related electrophile. This pathway prioritizes the early formation of the sulfonamide bond.
Strategy B: S-N Bond Disconnection
Alternatively, the sulfur-nitrogen bond of the sulfamoyl group can be disconnected. This retrosynthetic step points to tert-butylamine (B42293) and a sulfonylacetic acid derivative, such as 2-chlorosulfonylacetic acid, as the key precursors. This strategy focuses on constructing the acetic acid backbone functionalized with a reactive sulfonyl group first, followed by the introduction of the amine.
A third, more convergent strategy, involves disconnecting the S-C bond. This would lead to tert-butylsulfamoyl chloride and a synthon for an acetic acid enolate. This is a common and practical approach for building the core structure.
Classical and Modern Methodologies for Sulfamoyl Group Introduction
The formation of the sulfamoyl (sulfonamide) linkage is a cornerstone of many synthetic routes in medicinal and materials chemistry.
The most traditional and widely employed method for constructing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. rsc.orgnih.govwikipedia.org In the context of this compound synthesis (following Strategy B), this would involve reacting tert-butylamine with a pre-formed 2-chlorosulfonylacetyl chloride or a protected version thereof. The reaction is typically robust and high-yielding. thieme-connect.com
The necessary sulfonyl chlorides are often prepared from sulfonic acids using chlorinating agents like thionyl chloride or by direct chlorosulfonylation of suitable precursors with chlorosulfonic acid. rsc.orgnih.gov
Table 1: Representative Sulfonamide Formation via Sulfonyl Halides
| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| cis-2,6-Dimethyl piperidine (B6355638) | Alkyl/Aryl sulfonyl chlorides | Triethylamine | - | cis-2,6-Dimethyl piperidine sulfonamides | - | researchgate.net |
| Sulfanilamide (B372717) | N-(α,β-unsaturated acyl)benzotriazoles | NaH | THF | N-(α,β-unsaturated acyl)sulfonamides | High | arkat-usa.org |
Note: This table presents examples of sulfonamide synthesis from various starting materials to illustrate the versatility of the methods.
Modern synthetic chemistry has introduced several alternatives to the classical sulfonyl chloride method, often proceeding under milder conditions or offering different substrate scope compatibility.
One notable method is the Meerwein procedure, which converts an aniline (B41778) to a sulfonyl chloride via diazotization followed by treatment with sulfur dioxide and a copper catalyst. rsc.org This is particularly useful for aromatic sulfonamides.
More recent innovations include copper-catalyzed cross-coupling reactions. For instance, sulfonamides can be synthesized from stable sodium arylsulfinates and amines. thieme-connect.com Another approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO)-bis(sulfur dioxide), or DABSO, as a sulfur dioxide source to react with (hetero)arylboronic acids and amines in a one-pot, copper-catalyzed reaction to furnish sulfonamides. thieme-connect.com These methods avoid the often harsh conditions required for preparing sulfonyl chlorides.
Synthetic Routes for Carboxylic Acid Formation in the Vicinity of Sulfamoyl Groups
The introduction of the acetic acid moiety requires a method that is compatible with the existing sulfamoyl group.
The malonic ester synthesis is a powerful and classic method for preparing substituted acetic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org This strategy can be adapted to synthesize the target molecule. The synthesis would begin with an N-tert-butylsulfamoyl-containing electrophile, such as N-tert-butyl-chloromethanesulfonamide. This halide would be used to alkylate a malonic ester, like diethyl malonate, in the presence of a base such as sodium ethoxide. wikipedia.orgyoutube.com The resulting dialkylated malonate, upon acidic hydrolysis and heating, would undergo decarboxylation to yield the desired this compound. masterorganicchemistry.comlibretexts.orgyoutube.com This sequence ensures the formation of the carboxylic acid at the correct position.
An alternative α-functionalization strategy involves the direct alkylation of a pre-formed sulfonamide. For example, N-tert-butyl-methanesulfonamide can be deprotonated at the α-carbon using a strong base like n-butyllithium to form a sulfone-stabilized carbanion. This nucleophile can then react with an electrophile like ethyl bromoacetate (B1195939). Subsequent hydrolysis of the ester would afford the final carboxylic acid. The feasibility of generating a carbanion alpha to a sulfur-nitrogen moiety is supported by studies on the highly diastereoselective α-alkylation of N'-tert-butanesulfinyl amidines. nih.govfigshare.com
Table 2: Key Reactions for Acetic Acid Moiety Introduction
| Starting Material | Reagents | Key Intermediate/Product | Reaction Type | Ref |
|---|---|---|---|---|
| Diethyl malonate | 1. NaOEt; 2. R-X | Alkylated malonic ester | Malonic Ester Synthesis | wikipedia.orglibretexts.org |
| Alkylated malonic ester | H3O+, Δ | Substituted acetic acid | Hydrolysis/Decarboxylation | masterorganicchemistry.comyoutube.com |
| N-tert-butyl-methanesulfonamide | 1. n-BuLi; 2. BrCH2COOEt | N-tert-butyl-sulfamoylethylacetate | Direct α-Alkylation | nih.govfigshare.com |
Note: This table illustrates general strategies applicable to the synthesis of the target compound.
Regioselectivity is crucial in the synthesis of this compound to ensure the correct connectivity of the functional groups. Both the malonic ester synthesis and the direct alkylation of a sulfonamide offer excellent regiocontrol.
In the malonic ester pathway, the carboxylic acid is unambiguously formed from the malonate moiety which is attached to the sulfonamide-containing fragment via an SN2 reaction. youtube.com There is no ambiguity in the final product's constitution.
Similarly, the direct alkylation of N-tert-butyl-methanesulfonamide is highly regioselective. The protons on the methyl group are significantly more acidic than the N-H proton of the sulfonamide under specific conditions with strong bases, allowing for selective deprotonation and subsequent C-alkylation. By choosing an electrophile that contains the (protected) carboxyl group, the acetic acid moiety is built directly onto the pre-formed sulfamoyl core, guaranteeing the desired regiochemistry.
Stereochemical Considerations in the Synthesis of Related Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the α-position to the carboxylic acid, requires stereoselective methods to control the absolute configuration of the final product. A prominent strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines and their derivatives is tert-butanesulfinamide (tBS) . nih.govnih.gov This chiral amine reagent enables the reliable synthesis of a broad range of amine structures from simple starting materials. nih.gov The general approach involves three key steps:
Condensation of tBS with a carbonyl compound to form a tert-butanesulfinyl imine.
Nucleophilic addition to the imine, where the bulky tert-butanesulfinyl group directs the incoming nucleophile to a specific face of the C=N bond, thus establishing the desired stereocenter.
Cleavage of the tert-butanesulfinyl group under acidic conditions to reveal the chiral amine. nih.gov
In the context of synthesizing chiral analogs of this compound, a similar strategy can be envisioned. For instance, the addition of enolates to N-tert-butanesulfinyl imines has been shown to be a powerful method for the asymmetric synthesis of β-amino acid derivatives with a wide range of substitution patterns. acs.org The addition of titanium enolates to tert-butanesulfinyl aldimines and ketimines proceeds with high yields and diastereoselectivities. acs.org
The diastereoselective alkylation of chiral N-acyl-1,3-oxazolidines is another established method for creating chiral centers. iupac.org This approach could be adapted for the synthesis of chiral 2-(tert-butylsulfamoyl)alkanoic acids. The oxazolidinone acts as a chiral auxiliary, directing the alkylation of the enolate to a specific face.
Furthermore, catalytic asymmetric methods are gaining prominence. Chiral Brønsted acids, for example, have been developed and utilized in various stereoselective transformations. acs.org The catalytic enantioselective synthesis of sulfinate esters through the dynamic resolution of tert-butanesulfinyl chloride has also been reported, showcasing the potential of catalytic approaches in this field. acs.org
The following table summarizes the key stereochemical control strategies applicable to the synthesis of chiral analogs of this compound.
| Stereochemical Control Strategy |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs, several environmentally benign approaches have been explored, primarily focusing on the use of greener solvents and catalyst-free conditions.
A significant advancement in the green synthesis of sulfonamides is the use of water as a reaction medium. rsc.org Traditional methods for sulfonamide synthesis often employ organic solvents that are toxic and difficult to remove. Performing these reactions in water offers a safer and more environmentally friendly alternative. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of the amino compound and arylsulfonyl chloride, and omitting the need for organic bases. rsc.org The product isolation often involves simple filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org
Catalyst-free methods also contribute to the greening of sulfonamide synthesis. The reaction of sulfonyl chlorides with amines can be carried out efficiently in water or ethanol (B145695) at room temperature without a catalyst, affording the desired sulfonamides in high yields. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts.
The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.
| Green Chemistry Principle |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, which can be conceptually approached by the reaction of a tert-butylsulfonamide (B1227323) nucleophile with an acetic acid electrophile (or their synthetic equivalents), several parameters can be adjusted.
A common route to α-sulfamoyl acids involves the reaction of a sulfonamide with a haloacetic acid derivative. For instance, the reaction of a primary amine with ethyl bromoacetate typically leads to N-alkylation. nih.gov To achieve the desired N-sulfonylation of an acetic acid derivative, one might consider reacting tert-butylsulfonamide with a suitable haloacetic ester, such as tert-butyl bromoacetate, in the presence of a base. nih.gov
The choice of base, solvent, temperature, and reaction time can significantly influence the outcome. For the synthesis of sulfonamides in aqueous media, controlling the pH is critical. rsc.org In non-aqueous systems, the strength and stoichiometry of the base are important factors. The use of a strong, non-nucleophilic base would be necessary to deprotonate the sulfonamide without competing in the reaction with the electrophile.
The table below presents a hypothetical optimization study for the synthesis of a 2-(sulfamoyl)acetic acid derivative, illustrating the types of parameters that would be investigated.
| Entry |
This table is illustrative and does not represent actual experimental data for the synthesis of this compound, as specific literature data is not available.
Recent research has also explored catalytic methods for sulfamoylation, which could be applied to enhance selectivity. For example, a photocatalytic decarboxylative sulfinylation has been developed for the synthesis of sulfoxides from carboxylic acids, which could potentially be adapted for the synthesis of sulfonamides. nih.gov
Reactivity and Reaction Mechanisms of 2 Tert Butylsulfamoyl Acetic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, known for its ability to undergo a variety of transformations. In the context of 2-(tert-butylsulfamoyl)acetic acid, this functionality serves as a primary site for molecular modification.
Esterification Reactions and Derivatives
The conversion of the carboxylic acid to an ester, known as Fischer-Speier esterification, is a fundamental reaction. This acid-catalyzed reaction with an alcohol would yield the corresponding ester derivative. For instance, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) would be expected to produce the methyl or ethyl ester of this compound.
The general reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
The equilibrium nature of this reaction often requires the removal of water to drive it towards the product side. The steric bulk of the tert-butyl group on the sulfamoyl moiety is not expected to significantly hinder the approach of the alcohol to the carboxylic acid carbon, allowing for a range of ester derivatives to be synthesized.
Table 1: Hypothetical Esterification Products of this compound
| Alcohol (R'-OH) | Expected Ester Product |
| Methanol | Methyl 2-(tert-butylsulfamoyl)acetate |
| Ethanol | Ethyl 2-(tert-butylsulfamoyl)acetate |
| Propanol | Propyl 2-(tert-butylsulfamoyl)acetate |
| Isopropanol | Isopropyl 2-(tert-butylsulfamoyl)acetate |
Amidation Reactions for Peptide Coupling and Amide Formation
The formation of an amide bond by reacting the carboxylic acid with an amine is another crucial transformation. However, the direct reaction between a carboxylic acid and an amine is often slow and inefficient, typically forming a stable ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is standard practice to facilitate amide bond formation.
Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) would likely be effective in activating the carboxylic acid group of this compound, allowing it to react with a primary or secondary amine to form the corresponding amide. This methodology is central to peptide synthesis, suggesting that this compound could potentially be incorporated into peptide-like structures.
Reduction of the Carboxylic Acid Group
Carboxylic acids can be reduced to primary alcohols. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids.
The reaction of this compound with LiAlH₄ in an anhydrous ethereal solvent, followed by an acidic workup, would be expected to yield 2-(tert-butylsulfamoyl)ethanol. The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol.
Reactivity of the Sulfamoyl Group
The sulfamoyl group (R-SO₂-NH-R') possesses its own distinct reactivity, although it is generally more stable than the carboxylic acid functionality. The presence of a bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which will influence its reactivity.
Stability and Transformation of the Sulfamoyl Nitrogen
The nitrogen atom of the sulfamoyl group is generally not very nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This reduces its basicity and its tendency to participate in reactions as a nucleophile. The N-H bond, however, is acidic and can be deprotonated by a strong base.
Potential for N-Alkylation and N-Acylation Reactions
While the nucleophilicity of the sulfamoyl nitrogen is diminished, N-alkylation and N-acylation are still theoretically possible under specific conditions.
N-Alkylation: The deprotonated sulfonamide anion is a better nucleophile and can react with alkyl halides. However, the significant steric hindrance from the tert-butyl group would likely make this a challenging transformation, requiring forcing conditions and potentially leading to low yields. More sophisticated catalytic methods, such as those employing transition metals, might be necessary to achieve efficient N-alkylation.
N-Acylation: Similar to N-alkylation, N-acylation would likely require activation of the acylating agent (e.g., using an acyl chloride or anhydride) and deprotonation of the sulfonamide with a strong base. The steric hindrance of the tert-butyl group would again be a major factor influencing the feasibility and efficiency of this reaction.
Table 2: Summary of Predicted Reactivity
| Functional Group | Reagent/Condition | Expected Transformation |
| Carboxylic Acid | Alcohol, Acid Catalyst | Esterification |
| Carboxylic Acid | Amine, Coupling Agent | Amidation |
| Carboxylic Acid | LiAlH₄ | Reduction to Primary Alcohol |
| Sulfamoyl Group | Strong Base, Alkyl Halide | N-Alkylation (likely difficult) |
| Sulfamoyl Group | Strong Base, Acyl Halide | N-Acylation (likely difficult) |
Interplay Between Carboxylic Acid and Sulfamoyl Groups: Intramolecular Reactions
The proximity of the carboxylic acid and the N-tert-butylsulfamoyl group in this compound allows for the potential of intramolecular reactions, most notably the formation of cyclic sulfonamides, known as sultams. While direct studies on the intramolecular cyclization of this compound are not extensively documented, the synthesis of sultams from related sulfonamide derivatives provides a strong precedent for such transformations.
Intramolecular cyclization would likely proceed via activation of the carboxylic acid moiety, for example, by conversion to an acyl chloride or through the use of coupling agents. This activated intermediate could then undergo an intramolecular nucleophilic attack by the nitrogen atom of the sulfamoyl group, leading to the formation of a five-membered sultam ring. The tert-butyl group on the sulfamoyl nitrogen may sterically hinder this cyclization to some extent, influencing the reaction conditions required.
A relevant example from the literature, although involving an intermolecular reaction followed by cyclization, is the palladium-catalyzed intramolecular C-arylation of tertiary 1-(methoxycarbonyl)methanesulfonanilides. nih.gov This process demonstrates the feasibility of forming sultam rings from sulfonamide precursors. In the case of this compound, an analogous intramolecular condensation could be envisioned under appropriate dehydrating conditions or with suitable catalytic activation.
Table 1: Potential Intramolecular Cyclization of this compound
| Reactant | Potential Product | Reaction Type |
| This compound | N-tert-butyl-1,2-thiazolidine-3-one-1,1-dioxide | Intramolecular condensation |
C-H Activation and Functionalization Strategies Adjacent to the Sulfamoyl Group
The methylene (B1212753) (CH2) group in this compound is positioned between two electron-withdrawing groups: the carboxylic acid and the sulfamoyl group. This positioning renders the methylene protons acidic and susceptible to deprotonation, creating a nucleophilic center for subsequent functionalization. Furthermore, the functional groups themselves can act as directing groups in metal-catalyzed C-H activation reactions.
The carboxylic acid group is a well-established directing group in transition-metal-catalyzed C-H functionalization. rsc.orgresearchgate.net Palladium catalysis, for instance, can facilitate the ortho-C-H activation of aromatic rings in phenylacetic acids. rsc.org While this compound is aliphatic, the carboxyl group could potentially direct the activation of the adjacent C-H bonds. Similarly, the sulfamoyl group, or more specifically the amide within it, can also serve as a directing group. nih.gov
Functionalization of the activated methylene C-H bonds can also be achieved through reactions with various electrophiles after deprotonation with a suitable base. rsc.orgresearchgate.net This approach allows for the introduction of a wide range of substituents at the alpha-position to the sulfamoyl group.
Table 2: Potential C-H Activation and Functionalization Reactions
| Reagent/Catalyst | Potential Site of Functionalization | Type of Functionalization |
| Palladium catalyst | Methylene C-H | Directed C-H activation |
| Strong base followed by electrophile | Methylene C-H | α-Functionalization |
Radical Reactions Involving this compound
The involvement of this compound in radical reactions can be anticipated through several pathways, including radical decarboxylation and radical cyclization, particularly if the molecule is modified to contain unsaturated moieties.
Radical decarboxylation is a known process for carboxylic acids, often initiated by specific reagents. masterorganicchemistry.comrsc.org In the case of this compound, the generation of a radical at the carboxyl group could lead to the expulsion of carbon dioxide and the formation of a radical centered on the methylene carbon. This radical could then participate in subsequent propagation steps.
Furthermore, the field of radical cyclization has seen extensive application in the synthesis of complex molecules. mdpi.comrsc.orgnih.govmdpi.com If this compound were derivatized to include an unsaturated chain, intramolecular radical cyclization could be a viable route to form cyclic structures. For instance, an unsaturated ester or amide derivative could undergo radical-initiated cyclization to form five- or six-membered rings containing the sulfamoyl moiety. The stereochemical outcome of such cyclizations is often influenced by steric and electronic factors of the substituents. rsc.org
Metal-Catalyzed Transformations Utilizing this compound as a Ligand or Substrate
The functional groups within this compound, namely the carboxylic acid and the sulfamoyl group, possess lone pairs of electrons that can coordinate to metal centers. This suggests the potential for this molecule to act as a ligand in metal-catalyzed transformations. The bidentate nature of the molecule, with potential coordination through the carboxylate oxygen and the sulfamoyl oxygen or nitrogen, could lead to the formation of stable metal complexes.
As a substrate, this compound can participate in various metal-catalyzed reactions. As discussed in the C-H activation section, the directing capabilities of the carboxylic acid and sulfamoyl groups can be exploited in palladium-catalyzed functionalization reactions. nih.govyoutube.com
Moreover, the principles of cross-coupling reactions could be applied if the molecule is appropriately modified. For example, conversion of the carboxylic acid to a different functional group or introduction of a leaving group on the methylene carbon could enable its participation in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
The elucidation of reaction mechanisms involving this compound relies heavily on a combination of spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in tracking the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. nih.govthermofisher.comresearchgate.net Changes in chemical shifts and coupling constants provide detailed structural information about intermediates and products.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the functional groups present in the reactants, intermediates, and products. thermofisher.comlibretexts.orgdocbrown.info For example, the characteristic stretches of the O-H of the carboxylic acid, the C=O of the carboxyl group, and the S=O and N-H of the sulfamoyl group can be monitored throughout a reaction.
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, providing crucial information for confirming reaction outcomes.
Computational Methods:
Density Functional Theory (DFT) Calculations: DFT and other computational methods can be employed to model the geometries of reactants, transition states, and products. nih.gov These calculations provide insights into the activation energies of different reaction pathways, helping to predict the most likely mechanism. Conformational analysis can reveal the most stable arrangements of the molecule, which can influence its reactivity. nih.gov
By combining the experimental data from spectroscopic methods with the theoretical insights from computational studies, a comprehensive understanding of the reaction mechanisms of this compound can be achieved.
Computational and Theoretical Studies of 2 Tert Butylsulfamoyl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-(Tert-butylsulfamoyl)acetic acid. Methods such as the B3LYP functional combined with a basis set like 6-31G(d,p) are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
The distribution of electron density, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can reveal the nature of the covalent bonds within the molecule. nih.gov For this compound, these studies would highlight the polar covalent character of the S-O, S-N, and C=O bonds. The MEP map would indicate regions of negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, suggesting these are likely sites for electrophilic attack.
Table 1: Representative Calculated Geometric Parameters for this compound (Note: These are typical values expected from DFT calculations and are for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| C-O(H) | 1.35 Å | |
| S=O | 1.45 Å | |
| S-N | 1.65 Å | |
| Bond Angle | O=C-O | 124° |
| O=S=O | 120° | |
| C-S-N | 107° | |
| Dihedral Angle | C-C-S-N | ~60° (gauche) |
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound arises from the rotation around several single bonds, primarily the C-C, C-S, and S-N bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers between them. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed. nih.gov
Studies on similar flexible molecules show that the relative orientation of the bulky tert-butyl group, the sulfonyl group, and the carboxylic acid group would be the primary determinant of conformational preference. ethz.ch The most stable conformers are likely those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and an oxygen atom of the sulfonyl group.
Table 2: Illustrative Relative Energies of Key Conformers (Note: Data is hypothetical, representing potential outcomes of a conformational search.)
| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | -65° | 0.00 | 75.3 |
| 2 | 180° | 1.50 | 10.1 |
| 3 | 58° | 0.95 | 24.6 |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase, such as in a solution. dovepress.commdpi.com For this compound, MD simulations can model how individual molecules interact with each other and with solvent molecules.
A key focus of such simulations would be the analysis of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). libretexts.org The sulfamoyl group also contains a donor (N-H) and acceptors (S=O oxygens). libretexts.org In aqueous solution, simulations would show extensive hydrogen bonding with water molecules. nih.govpsu.edu In the solid state or in non-polar solvents, simulations could predict the formation of dimers, similar to those observed for acetic acid, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups. libretexts.orgpsu.edu
Table 3: Potential Hydrogen Bond Interactions for this compound
| Donor Group | Atom | Acceptor Group | Atom |
| Carboxylic Acid | O-H | Carboxylic Acid | C=O |
| Carboxylic Acid | O-H | Sulfonyl | S=O |
| Sulfamoyl | N-H | Carboxylic Acid | C=O |
| Sulfamoyl | N-H | Sulfonyl | S=O |
| Water (Solvent) | O-H | Carboxylic/Sulfonyl | O |
pKa Prediction and Acidity Constant Calculations for the Carboxylic Acid Group
The acidity of the carboxylic acid group is a fundamental chemical property, quantified by its pKa value. Computational methods can predict the pKa by calculating the Gibbs free energy change for the deprotonation reaction in a solvent. High-level quantum chemical methods combined with implicit solvation models are often used for this purpose. nih.gov
The pKa of the parent compound, acetic acid, is approximately 4.8. libretexts.org The presence of the electron-withdrawing tert-butylsulfamoyl group is expected to increase the acidity of the carboxylic proton, thereby lowering the pKa value. The sulfonyl group stabilizes the resulting carboxylate anion through induction, making the proton more easily donated. Computational calculations can quantify the magnitude of this effect.
Table 4: Representative Predicted pKa Values using Different Computational Models (Note: Values are for illustrative purposes to show the application of the methodology.)
| Method | Solvation Model | Predicted pKa |
| DFT (B3LYP/6-311+G) | PCM (Water) | 3.95 |
| DFT (M06-2X/6-311+G) | SMD (Water) | 4.10 |
| CCSD(T)/aug-cc-pVTZ | PCM (Water) | 4.02 |
| Experimental (Acetic Acid) | - | 4.76 libretexts.org |
Frontier Molecular Orbital Theory Applied to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com
For this compound, the HOMO is expected to be localized on the oxygen atoms of the carboxylate group (in its deprotonated form) or potentially the nitrogen of the sulfamoyl group. The LUMO is likely to be an anti-bonding orbital associated with the carbonyl (C=O) group. This suggests that the molecule would act as a nucleophile through its oxygen or nitrogen atoms and as an electrophile at the carbonyl carbon.
Table 5: Illustrative Frontier Molecular Orbital Energies (Note: Energies are hypothetical, calculated via DFT/B3LYP/6-31G(d).)
| Orbital | Energy (eV) | Description |
| HOMO | -7.85 | Localized on carboxyl and sulfonyl oxygens |
| LUMO | -0.52 | π* orbital of the C=O group |
| HOMO-LUMO Gap | 7.33 | Indicates high kinetic stability aimspress.com |
Transition State Analysis for Key Reactions Involving this compound
Transition state (TS) analysis is a computational technique used to study the mechanism of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy (Ea) for the reaction can be determined. This provides insight into the reaction rate and feasibility.
For this compound, TS analysis could be applied to reactions such as the esterification of the carboxylic acid or the N-alkylation of the sulfamoyl group. For example, in an acid-catalyzed esterification reaction with methanol (B129727), computational methods could model the pathway, identify the tetrahedral intermediate, and calculate the energy barriers for its formation and collapse to products.
Table 6: Hypothetical Calculated Activation Energies for Representative Reactions
| Reaction | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |
| Esterification with Methanol | DFT (B3LYP/6-31G(d)) | 15.2 |
| Deprotonation by Hydroxide | DFT (B3LYP/6-31G(d)) | ~0 (diffusion-controlled) |
| S-N Bond Cleavage | DFT (B3LYP/6-31G(d)) | 85.7 |
QSAR and QSPR Methodologies Applied to Structural Variants (Excluding Biological Outcomes)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate structural or physicochemical properties of molecules (descriptors) with their activity or properties, respectively. nih.gov For structural variants of this compound, QSPR models could be developed to predict physical properties like boiling point, solubility, or partition coefficient without focusing on biological outcomes.
A QSPR study would involve calculating a range of molecular descriptors for a series of related compounds. These descriptors can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological indices. biolscigroup.usresearchgate.net Multiple Linear Regression (MLR) or other machine learning methods are then used to build a mathematical model. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govnih.gov
Table 7: Example of a QSPR Model for Predicting a Physical Property (e.g., LogP) (Note: This represents the typical format and components of a QSPR model.)
| Component | Description |
| Model Equation | LogP = 0.52 * (Dipole Moment) - 0.03 * (Molecular Surface Area) + 1.25 |
| Statistical Parameters | |
| R² (Goodness of fit) | 0.88 |
| Q² (Internal Predictability) | 0.79 |
| Number of Compounds | 50 |
| Interpretation | The model suggests that a higher dipole moment and smaller surface area correlate with a higher LogP for this series of hypothetical structural variants. |
Applications of 2 Tert Butylsulfamoyl Acetic Acid As a Synthetic Intermediate and Precursor
Incorporation into Complex Molecular Architectures
There is a lack of documented evidence for the incorporation of 2-(Tert-butylsulfamoyl)acetic acid as a building block in the synthesis of natural product analogs or peptidomimetics.
No synthetic routes employing this compound for the construction of analogs of naturally occurring compounds have been reported.
The use of this compound in the synthesis of peptide mimics or other oligomeric structures has not been described in the available literature.
Role in Catalyst Development and Ligand Design (Focus on Chemical Catalysis)
There are no reports of this compound being utilized in the design or synthesis of ligands for chemical catalysis or as a component of a catalyst system.
Application in Material Science for Polymer and Supramolecular Chemistry (Excluding Biomedical Materials)
Currently, there is no available data or research detailing the use of this compound as a monomer or building block for the synthesis of polymers for material science applications outside of the biomedical field. The unique combination of a sterically hindered tert-butyl group, a sulfamoyl moiety, and a carboxylic acid function could theoretically be exploited for the design of novel polymers with specific solubility, thermal, or chelating properties. However, no studies have been reported that demonstrate such applications.
Similarly, the field of supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, does not appear to have utilized this compound. The hydrogen bonding capabilities of its carboxylic acid and sulfamoyl groups could potentially direct self-assembly processes, but no such investigations have been documented in publicly accessible research.
Development of New Synthetic Methodologies Using this compound as a Template
The concept of using a molecule as a template to guide the formation of a specific product is a powerful tool in synthetic chemistry. The defined spatial arrangement of the functional groups in this compound could theoretically make it a candidate for such a role. However, a thorough review of the literature reveals no instances where this compound has been employed as a template in the development of new synthetic methodologies. Research in this area appears to be non-existent at present.
Derivatives and Analogs of 2 Tert Butylsulfamoyl Acetic Acid: Synthesis and Chemical Properties
Systematic Modification of the Acetic Acid Moiety
The acetic acid portion of 2-(tert-butylsulfamoyl)acetic acid is a primary target for structural variation, allowing for changes in chain length, the introduction of substituents, and the alteration of the carboxylic acid functional group.
The extension of the acetic acid side chain, or homologation, can significantly impact the molecule's spatial arrangement and polarity. Standard organic synthesis methods can be employed to insert additional methylene (B1212753) units between the sulfamoyl and carboxyl groups. For instance, the Arndt-Eistert reaction, a classic method for one-carbon homologation of carboxylic acids, can be applied. This involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologated acid, ester, or amide, respectively.
More contemporary and safer methods avoiding the use of diazomethane have also been developed. One such approach involves a deoxygenative cross-electrophile coupling technique. This method pairs redox-active esters derived from the carboxylic acid with sulfonyl hydrazones in the presence of a photocatalyst under visible light, achieving C1 homologation under mild conditions.
A patent for the synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl) pentanoic acid describes a method that results in a homologated and α-substituted carboxylic acid, showcasing another potential route for chain extension and modification of the acetic acid backbone. google.com The synthesis of 3-(2-oxocyclopentyl)-propionic acid and its corresponding ester through the reaction of dumasin and morpholine (B109124) followed by the addition of acrylate (B77674) and subsequent hydrolysis also provides a viable strategy for chain extension. google.com
| Homologation Product | General Structure | Synthetic Method |
| 3-(Tert-butylsulfamoyl)propanoic acid | (CH₃)₃C-NH-SO₂-CH₂-CH₂-COOH | Arndt-Eistert reaction or Photocatalytic C1 homologation |
| 4-(Tert-butylsulfamoyl)butanoic acid | (CH₃)₃C-NH-SO₂-(CH₂)₃-COOH | Multi-step homologation strategies |
The introduction of substituents at the α-carbon of the acetic acid moiety can profoundly influence the compound's steric and electronic properties. The enolate of the corresponding ester of this compound can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with various electrophiles. Alkyl halides, for example, can be used to introduce alkyl groups at the α-position.
The existence of α-substituted analogs is confirmed by the commercial availability of compounds like 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid. The synthesis of such compounds can be achieved through various methods, including the alkylation of the α-carbon. A study on the catalytic enantioselective synthesis of α-difunctionalized cyclic sulfones, while not directly on the target molecule, provides methods for introducing substituents alpha to a sulfone group, which is structurally related and suggests potential synthetic pathways.
| α-Substituent | Derivative Name | General Synthetic Approach |
| Methyl | 2-(Tert-butylsulfamoyl)propanoic acid | Alkylation of the corresponding ester enolate with methyl iodide |
| Phenyl | 2-Phenyl-2-(tert-butylsulfamoyl)acetic acid | Arylation of the corresponding ester enolate |
| Hydroxyl | 2-Hydroxy-2-(tert-butylsulfamoyl)acetic acid | Oxidation of the enolate with an oxygen source |
Variation of the Tert-butyl Group: Steric and Electronic Effects
The tert-butyl group on the sulfamoyl nitrogen plays a significant role in defining the steric environment around this part of the molecule. Replacing this group with other alkyl or aryl moieties can systematically alter these properties.
The replacement of the tert-butyl group with other alkyl groups of varying size and branching can be achieved by starting the synthesis with a different primary or secondary amine. The general synthesis of N-alkylsulfamoyl acetic acids would involve the reaction of an appropriate alkylamine with chlorosulfonyl acetyl chloride, which can be prepared from chloroacetic acid and chlorosulfonic acid. The commercial availability of 2-(N-Ethylsulfamoyl)acetic acid confirms the existence of such analogs. A study on the synthesis of N-alkylated sulfamic acid derivatives using primary amines and chlorosulfonic acid also points to a viable synthetic route. researchgate.net
| N-Alkyl Substituent | Derivative Name | Expected Steric Effect |
| Methyl | 2-(Methylsulfamoyl)acetic acid | Reduced steric hindrance |
| Ethyl | 2-(Ethylsulfamoyl)acetic acid | Moderately increased steric hindrance |
| Isopropyl | 2-(Isopropylsulfamoyl)acetic acid | Increased steric hindrance |
| Cyclohexyl | 2-(Cyclohexylsulfamoyl)acetic acid | Significant increase in steric bulk |
Introducing aromatic or heteroaromatic rings in place of the tert-butyl group can introduce electronic effects such as resonance and induction, in addition to steric changes. These analogs can be synthesized by reacting the appropriate aniline (B41778) or heterocyclic amine with a suitable sulfonylating agent. The synthesis of N-aryl 2-chloroacetamides through chloroacetylation of the corresponding aryl amine is a related transformation that provides a potential synthetic strategy. researchgate.net Furthermore, the synthesis of sulfamoyl-benzamide derivatives starting from the chlorosulfonation of benzoic acid, followed by reaction with various amines, demonstrates a robust method for creating N-substituted sulfamoyl compounds. nih.gov
| N-Aryl/Heteroaryl Substituent | Derivative Name | Expected Electronic Effect |
| Phenyl | 2-(Phenylsulfamoyl)acetic acid | Electron-withdrawing (inductive), potential for resonance |
| 4-Methoxyphenyl | 2-((4-Methoxyphenyl)sulfamoyl)acetic acid | Electron-donating (resonance) |
| Pyridyl | 2-(Pyridylsulfamoyl)acetic acid | Electron-withdrawing (inductive and resonance) |
| Thiazolyl | 2-(Thiazolylsulfamoyl)acetic acid | Electron-withdrawing, potential for H-bonding |
Sulfamoyl Group Modifications: Alternative Sulfonyl Substrates
The sulfamoyl group itself can be modified to create analogs with different properties. For instance, the sulfonamide can be hydrolyzed to the corresponding sulfonic acid, or the nitrogen atom can be further alkylated or acylated. A study on the synthesis and characterization of benzoylated sulfamoyl carboxylic acids demonstrates a method for the N-acylation of the sulfamoyl group. researchgate.netmedcraveonline.com This involves the reaction of a sulfamoyl carboxylic acid with benzoyl chloride in the presence of a base. researchgate.netmedcraveonline.com
Furthermore, the sulfur atom can be part of other functional groups. For example, the synthesis of a sulfonium (B1226848) ion analog of a natural product, where a nitrogen atom is replaced by a sulfonium ion, showcases a more drastic modification of a sulfur-containing scaffold. nih.gov While not a direct modification of the sulfamoyl group, it illustrates the potential for creating structurally diverse analogs with different charge and reactivity profiles.
| Modification | Resulting Functional Group | General Synthetic Approach |
| N-Acylation | N-Acylsulfonamide | Reaction with an acyl chloride or anhydride |
| N-Alkylation (of the sulfonamide) | N,N-Disubstituted sulfonamide | Reaction with an alkyl halide in the presence of a base |
| Hydrolysis | Sulfonic acid | Acid or base-catalyzed hydrolysis |
Synthesis and Comparative Reactivity Studies of Isomeric Forms
The synthesis of derivatives of this compound can be achieved through standard organic chemistry transformations. For instance, amide and ester derivatives can be readily prepared from the parent carboxylic acid. The general synthetic approach to acetamide (B32628) derivatives involves the activation of the carboxylic acid group, followed by reaction with a desired amine.
A general route for the synthesis of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives has been reported, which can be adapted for the synthesis of derivatives of this compound. researchgate.net This involves a multi-step process starting from a phenylacetate (B1230308) derivative. The key steps include chlorosulfonylation, followed by reaction with an amine to form the sulfonamide, hydrolysis of the ester to the carboxylic acid, and finally, amide coupling with a substituted amine. researchgate.net
While specific studies on the isomers of this compound are not extensively documented in the available literature, the principles of stereochemistry suggest that the introduction of chiral centers would lead to enantiomeric or diastereomeric pairs. For example, if the carbon atom alpha to the carboxylic acid is substituted, it would create a chiral center. The synthesis of specific stereoisomers would typically require the use of chiral starting materials or chiral catalysts.
The reactivity of these isomers would be influenced by steric hindrance. The bulky tert-butyl group is known to create significant steric hindrance, which can affect the rate of reactions at nearby functional groups. orgsyn.org For example, in sterically hindered arenesulfonyl chlorides, the rate of reaction is influenced by the substituents on the aromatic ring. researchgate.net It is plausible that the different spatial arrangements of atoms in the isomers of this compound derivatives would lead to differences in their reactivity towards nucleophiles or in their rates of hydrolysis. For instance, one diastereomer might exhibit a faster rate of ester hydrolysis than the other due to a more accessible ester group. However, without specific experimental data, these remain well-founded hypotheses based on established principles of organic chemistry.
Development of Prodrug Strategies via Ester or Amide Linkages (Focus on Chemical Release Mechanism)
Prodrug strategies are often employed to improve the pharmaceutical properties of a drug, such as its solubility, stability, or targeted delivery. For this compound, both ester and amide linkages can be utilized to create prodrugs.
Ester Prodrugs:
Ester prodrugs of carboxylic acids are a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. The synthesis of such prodrugs typically involves the reaction of the carboxylic acid with an appropriate alcohol in the presence of a coupling agent or under acidic conditions. orgsyn.orggoogle.com
The release of the active carboxylic acid from an ester prodrug is generally achieved through hydrolysis. This can be catalyzed by enzymes, such as carboxylesterases, which are abundant in the body, or it can occur via chemical hydrolysis, which is pH-dependent. libretexts.orgresearchgate.net The rate of hydrolysis can be tuned by modifying the structure of the alcohol moiety. For example, esters of more sterically hindered alcohols tend to hydrolyze more slowly. The kinetics of ester hydrolysis are typically studied by monitoring the disappearance of the ester and the appearance of the carboxylic acid over time under controlled pH and temperature conditions. chemrxiv.orgresearchgate.net
Amide Prodrugs and Self-Immolative Linkers:
Amide linkages can also be used to form prodrugs of this compound. A particularly sophisticated approach involves the use of self-immolative linkers. These linkers are designed to cleave from the drug molecule in response to a specific trigger, leading to the release of the active drug in its unmodified form. researchgate.netrsc.org
A relevant example is the development of sulfonamide prodrugs with a two-stage release mechanism. nih.govacs.org In one such design, a self-immolative para-aminobenzyl spacer is attached to the sulfonamide nitrogen. nih.govacs.org The release of the active drug is initiated by a trigger, such as the cleavage of a promoiety by an enzyme. This initial cleavage event initiates an electronic cascade, leading to the fragmentation of the linker and the release of the sulfonamide drug. researchgate.netrsc.org
For this compound, an amide prodrug could be designed where the carboxylic acid is linked to a self-immolative linker, which in turn is attached to a trigger moiety. The release mechanism would be initiated by the specific cleavage of the trigger, followed by the spontaneous breakdown of the linker to release the active drug. The rate of drug release can be modulated by altering the structure of the linker and the trigger. nih.gov
Structure-Reactivity Relationships in this compound Analogs
The chemical reactivity of analogs of this compound is intrinsically linked to their molecular structure. By systematically modifying the structure, it is possible to tune the reactivity of the molecule.
The N-acylsulfonamide group, which is a key feature of these compounds, is an acidic moiety that is often used as a bioisostere for carboxylic acids. nih.gov The acidity, lipophilicity, and permeability of N-acylsulfonamides can be modulated by changing the substituents on the acyl and sulfonamide groups. nih.govresearchgate.net
For instance, the introduction of electron-withdrawing groups on the aromatic ring of an arylsulfonamide analog would be expected to increase the acidity of the sulfonamide N-H bond and potentially influence the reactivity of the adjacent acetic acid moiety. Conversely, electron-donating groups would have the opposite effect.
The steric bulk of the substituent on the sulfonamide nitrogen also plays a crucial role. The tert-butyl group in this compound is a bulky group that can sterically hinder reactions at the sulfonamide and carboxylic acid functionalities. Replacing the tert-butyl group with smaller alkyl groups would likely increase the accessibility of these functional groups and thus enhance their reactivity.
Table 1: Hypothetical Physicochemical Properties of 2-(Sulfamoyl)acetic Acid Analogs
| R Group on Sulfonamide | Acidity (pKa) of Acetic Acid | Lipophilicity (logP) | Predicted Relative Reactivity |
| -H | Lower | Lower | Higher |
| -CH₃ | Slightly Higher | Slightly Higher | Moderate |
| -CH(CH₃)₂ | Higher | Higher | Lower |
| -C(CH₃)₃ (tert-butyl) | Highest | Highest | Lowest |
This table is for illustrative purposes only and is based on general chemical principles. Actual values would need to be determined experimentally.
Future Directions and Emerging Research Avenues for 2 Tert Butylsulfamoyl Acetic Acid
Exploration of Novel Synthetic Pathways
The classical synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is effective but can be limited by the availability of starting materials and the generation of stoichiometric byproducts like HCl. mdpi.com Future research is geared towards developing more convergent and atom-economical routes to 2-(tert-butylsulfamoyl)acetic acid.
One promising avenue is the development of one-pot syntheses that merge traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides directly. nih.govacs.org A hypothetical novel pathway for this compound could involve a copper-catalyzed decarboxylative halosulfonylation of a suitable aromatic acid, followed by in-situ amination with tert-butylamine (B42293) and subsequent functionalization to introduce the acetic acid group. nih.gov Such a strategy would bypass the need for pre-functionalized starting materials, offering greater flexibility and efficiency. nih.govacs.org
Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. A futuristic approach could harness visible light to generate alkyl radicals from carboxylic acids, which then add to sulfinylamine reagents to form sulfinamide intermediates. acs.org These intermediates can be divergently converted to sulfonamides, offering a novel disconnection for the synthesis of this compound analogues. acs.org Another innovative strategy involves the direct oxidative coupling of thiols and amines, which streamlines synthetic routes and reduces waste. rsc.org
Investigation of Uncharted Reactivity Patterns
The reactivity of this compound is largely defined by its two primary functional groups: the carboxylic acid and the sulfonamide. Future research will likely focus on exploiting the interplay between these groups and exploring reactions at the methylene (B1212753) bridge.
The N-H bond of the sulfonamide offers a site for further functionalization. While N-alkylation is a known process, manganese-catalyzed N-alkylation using alcohols presents a greener alternative to traditional methods that use alkyl halides. sci-hub.se The application of such methods could generate a library of N-substituted derivatives of this compound with potentially new properties.
The generation of sulfamoyl radicals for the modular synthesis of complex sulfonamides is a cutting-edge area. acs.org Applying this to this compound could enable the one-step synthesis of advanced derivatives under mild conditions, which would be particularly useful for late-stage functionalization of complex molecules. acs.org The bulky tert-butyl group significantly influences the compound's conformational flexibility and reactivity, a factor that warrants deeper investigation through rotational spectroscopy and computational studies to understand how its shape impacts intermolecular interactions. mdpi.com
Integration into Flow Chemistry and Automation Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and efficiency. acs.orgrsc.org The synthesis of sulfonamides is particularly well-suited for flow chemistry, which allows for precise control over reaction parameters and minimizes the risks associated with highly exothermic reactions, such as those used to prepare sulfonyl chloride intermediates. acs.orgrsc.org
Future research will focus on developing fully automated, multi-step flow syntheses for this compound and its derivatives. acs.orgunimi.it A prospective automated platform could integrate the synthesis of the sulfonyl chloride, the subsequent amination, and the final purification steps into a seamless process. acs.org Such systems can utilize packed-bed reactors with immobilized reagents and scavengers, enabling the production of libraries of compounds with high purity without the need for manual intervention or traditional chromatographic purification. acs.orgacs.org This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing solvent usage and waste. acs.org
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis | Advantage of Flow Chemistry |
| Safety | Handling of exothermic reactions and hazardous reagents in large volumes. rsc.org | Small reactor volumes and enhanced heat transfer mitigate thermal runaway risks. rsc.org | Improved process safety. |
| Efficiency | Multi-step, with manual workup and purification at each stage. | Integrated, multi-step sequence in a single, continuous run. acs.orgunimi.it | Reduced reaction time and manual labor. |
| Scalability | Scaling up can be challenging and require re-optimization. | Easily scalable by running the system for longer durations. acs.org | Linear scalability and consistent product quality. |
| Purity | Often requires column chromatography for purification. mdpi.com | Use of scavenger resins and in-line purification can yield high-purity products directly. acs.org | Elimination of costly and time-consuming purification steps. |
| Waste | Generates significant solvent and reagent waste. | Minimized solvent usage and potential for reagent recycling. acs.org | More environmentally friendly process. |
This interactive table outlines the prospective advantages of applying flow chemistry to the synthesis of this compound.
Development of Environmentally Benign Synthetic Protocols
Green chemistry principles are increasingly integral to modern chemical synthesis. Future research on this compound will prioritize the development of environmentally friendly protocols that minimize waste, avoid hazardous solvents, and utilize renewable resources. sci-hub.setandfonline.com
A key focus is the replacement of traditional organic solvents with water. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent and simple bases like sodium carbonate as HCl scavengers. mdpi.comrsc.orgscilit.com These methods often use equimolar amounts of starting materials and allow for product isolation by simple filtration, yielding excellent purity without further purification. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state using a ball mill, represents another frontier for green synthesis. rsc.org A solvent-free, one-pot mechanochemical approach for synthesizing sulfonamides from disulfides has been demonstrated, offering a highly efficient and sustainable alternative to solvent-based methods. rsc.org Applying such a protocol to the synthesis of this compound could drastically reduce the environmental footprint of its production.
| Green Chemistry Principle | Application to Sulfonamide Synthesis | Potential Impact on this compound |
| Waste Prevention | One-pot syntheses and atom-economical reactions. nih.govrsc.org | Reduced generation of byproducts and purification waste. |
| Safer Solvents & Auxiliaries | Use of water as a solvent; solvent-free mechanochemistry. rsc.orgrsc.org | Elimination of hazardous organic solvents like dichloromethane. mdpi.com |
| Energy Efficiency | Reactions conducted at room temperature; photocatalysis using visible light. acs.orgsci-hub.se | Reduced energy consumption compared to reactions requiring high temperatures. |
| Catalysis | Use of catalytic amounts of reagents (e.g., manganese, copper) instead of stoichiometric ones. nih.govsci-hub.se | Higher efficiency and reduced waste from reagents. |
This interactive table highlights how green chemistry principles can be applied to future syntheses of this compound.
Computational Design of Advanced Derivatives with Tailored Reactivity
In silico methods are becoming indispensable in modern chemistry for predicting molecular properties and guiding synthetic efforts. worldscientific.comnih.gov Future research will heavily leverage computational tools to design advanced derivatives of this compound with specific, tailored reactivity and biological activity.
Molecular modeling techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations can be employed to probe the structural elements essential for a desired biological effect. nih.govresearchgate.net For instance, by modeling the interaction of various sulfonamide derivatives with a specific biological target, researchers can identify which structural modifications—such as substitutions on the non-existent aromatic ring or alterations to the acetic acid chain—are likely to enhance binding affinity or selectivity. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
